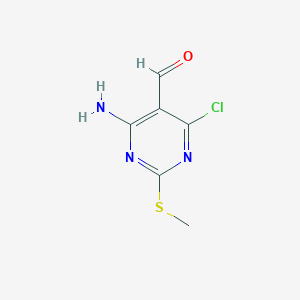

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

Overview

Description

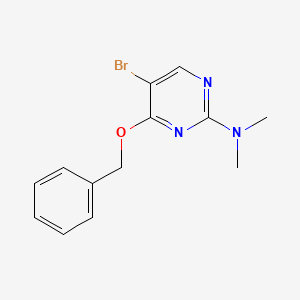

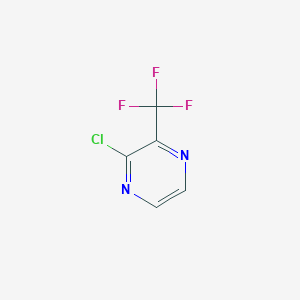

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 . It is used in various applications and research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.65 . It has a density of 1.519 g/cm3 and a boiling point of 393.638ºC at 760 mmHg .Scientific Research Applications

Application in Organic Synthesis

Methods of Application

In the study, several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .

Results or Outcomes

The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . This research contributes to the exploration of synthetic methods to produce this significant class of heterocyclic systems .

Use as a Precursor in Chemical Synthesis

Methods of Application

This compound reacts with (η 5 -C 5 H 5 )Fe (CO) 2 to form monometallic and bimetallic complexes .

Results or Outcomes

The product of this reaction can be used in further chemical synthesis .

Synthesis of Fused Pyrimidines

Methods of Application

The synthesis of these fused pyrimidines involves hetero-annulation reactions . These reactions incorporate complexity and molecular diversity on o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .

Results or Outcomes

The synthesized fused pyrimidines find widespread use in medicine . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .

Precursor in Heterocyclic Compound Synthesis

Summary of the Application

Compounds similar to “4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde” have been used as precursors in the synthesis of heterocyclic compounds .

Methods of Application

The synthesis involves aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Results or Outcomes

This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . This research contributes to the exploration of synthetic methods to produce this significant class of heterocyclic systems .

properties

IUPAC Name |

4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQKLDSPAVDWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431840 | |

| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

CAS RN |

5305-56-6 | |

| Record name | 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)